molecular formula C10H12BrNO B2951168 5-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 1781561-53-2

5-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline

カタログ番号: B2951168
CAS番号: 1781561-53-2
分子量: 242.116
InChIキー: HZABFRVUKMKTQP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline (C₁₀H₁₂BrNO, MW 242.12, CAS 1781561-53-2) is a tetrahydroisoquinoline (THIQ) derivative featuring a bromine atom at position 5 and a methoxy group at position 7 on the aromatic ring . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly in the development of pharmacologically active molecules. Its structure combines electron-withdrawing (bromo) and electron-donating (methoxy) substituents, which influence reactivity, solubility, and biological interactions.

特性

IUPAC Name

5-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-13-8-4-7-6-12-3-2-9(7)10(11)5-8/h4-5,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZABFRVUKMKTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCNC2)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 7-methoxy-1,2,3,4-tetrahydroisoquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to control reaction parameters precisely .

化学反応の分析

Types of Reactions

5-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

科学的研究の応用

5-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Used in the development of pharmaceuticals and agrochemicals

作用機序

The mechanism of action of 5-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and methoxy groups play a crucial role in modulating the compound’s binding affinity and activity. The compound can influence various biochemical pathways, leading to its observed biological effects .

類似化合物との比較

Table 1: Structural and Functional Comparison of THIQ Derivatives

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Activities
5-Bromo-7-methoxy-THIQ Br at C5, OMe at C7 C₁₀H₁₂BrNO 242.12 1781561-53-2 Synthesis intermediate; structural diversity
5-Bromo-7-chloro-THIQ Br at C5, Cl at C7 C₉H₉BrClN 246.53 1522580-66-0 Halogen-rich intermediate; potential antitumor applications
8-Bromo-6-methoxy-THIQ Br at C8, OMe at C6 C₁₀H₁₂BrNO 242.12 1220694-87-0 Explored in synthetic routes for heterocycles
5-Bromo-8-fluoro-2-methyl-THIQ Br at C5, F at C8, Me at C2 C₁₀H₁₁BrFN 244.10 1781489-28-8 Enhanced lipophilicity; structural analog
1-(3'-Br-4'-OH-Ph)-6,7-MDO-THIQ (3e) Br/OH on aryl, methylenedioxy - - - Antitumor activity (low toxicity, LD₅₀ >280 mg/kg)
6,7-Dimethoxy-THIQ derivatives OMe at C6 and C7 C₁₁H₁₅NO₂ ~193.24 - Weak β-adrenoceptor modulation

Substituent Position and Electronic Effects

  • Bromine vs. Chlorine/Fluorine :

    • The bromine atom in 5-bromo-7-methoxy-THIQ enhances steric bulk and polarizability compared to smaller halogens (e.g., 5-bromo-7-chloro-THIQ). This affects binding to hydrophobic enzyme pockets .
    • Fluorine substitution (e.g., 5-bromo-8-fluoro-2-methyl-THIQ) increases metabolic stability due to its strong electron-withdrawing nature .
  • Methoxy Group Positioning :

    • Methoxy at C7 (5-bromo-7-methoxy-THIQ) versus C6 (8-bromo-6-methoxy-THIQ) alters electron density distribution, impacting interactions with biological targets like kinases or GPCRs .

Pharmacological Activities

  • Antitumor Potential: Compound 3e (1-(3'-bromo-4'-hydroxyphenyl)-6,7-methylenedioxy-THIQ) demonstrated lower toxicity (LD₅₀ >280 mg/kg) compared to other halogenated analogs, suggesting that hydroxyl and methylenedioxy groups mitigate adverse effects .
  • Neurological Targets: 6,7-Dimethoxy-THIQ derivatives showed weak β-adrenoceptor activity, highlighting the importance of substituent electronic profiles for receptor binding .

生物活性

5-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 7th position of the isoquinoline ring. Its molecular formula is C10H12BrNOC_{10}H_{12}BrNO, with a molecular weight of approximately 242.12 g/mol.

The biological activity of this compound is attributed to its interaction with various cellular targets:

  • Enzyme Inhibition : This compound has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase. By inhibiting these enzymes, it may enhance the levels of acetylcholine in the nervous system, which is crucial for cognitive functions and memory .
  • Cell Signaling Modulation : It influences key signaling pathways including the MAPK/ERK pathway, which plays a vital role in cell growth and differentiation. This modulation can affect gene expression related to apoptosis and cell cycle regulation.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines:

Cell Line IC50 (µg/mL)
MCF-7 (Breast)0.08
MDA-MB-231 (Breast)0.61
Ishikawa (Endometrial)0.09

These results indicate potent antiproliferative effects comparable to established chemotherapeutic agents like Tamoxifen .

Neuroprotective Effects

The compound has shown potential neuroprotective effects by influencing neurotransmitter metabolism. Its ability to inhibit monoamine oxidase (MAO) suggests that it may help regulate mood and cognitive function by modulating levels of neurotransmitters such as dopamine and serotonin.

Research Findings and Case Studies

Case Study: Neuroprotection in Alzheimer's Disease

In a study focusing on neurodegenerative diseases, this compound was evaluated for its protective effects against neuronal damage induced by oxidative stress. The compound exhibited significant protective effects in vitro by reducing cell death in neuronal cell lines exposed to oxidative agents .

Case Study: Anticancer Activity

Another study assessed the compound's efficacy against human breast cancer cells (MCF-7). The findings revealed that treatment with this compound resulted in decreased cell viability and induced apoptosis through upregulation of pro-apoptotic genes while downregulating anti-apoptotic factors .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption with potential for oral bioavailability. However, further studies are required to fully elucidate its metabolism and excretion pathways.

Q & A

Q. Basic Research Focus

  • NMR Analysis :
    • ¹H NMR : The methoxy group at C7 appears as a singlet (~δ 3.8–4.0 ppm). The bromine at C5 deshields adjacent protons, causing splitting patterns distinct from non-brominated analogs (e.g., 6-Bromo-7-methoxy-THQ in ).
    • ¹³C NMR : Characteristic signals for C-Br (~δ 105–110 ppm) and C-OCH₃ (~δ 55–60 ppm).
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 256.03 (C₁₀H₁₁BrNO⁺) confirms the molecular formula .

Advanced Consideration
2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex mixtures. For example, NOESY can confirm spatial proximity between the methoxy group and adjacent protons .

What strategies are employed to study the biological activity of 5-Bromo-7-methoxy-THIQ in receptor-binding assays?

Q. Advanced Research Focus

  • Target Selection : THIQ derivatives often interact with adrenergic or opioid receptors. Radioligand displacement assays (e.g., using ³H-Naloxone for opioid receptors) quantify binding affinity (Kᵢ) .
  • Functional Assays : Measure cAMP inhibition or calcium flux in cell lines (e.g., CHO-K1 transfected with μ-opioid receptors) to assess agonist/antagonist activity.
  • Controls : Include non-brominated analogs (e.g., 7-methoxy-THIQ) to isolate bromine’s electronic effects on binding .

How do substituent positions (e.g., bromine at C5 vs. C6) influence the compound’s physicochemical properties?

Q. Advanced Research Focus

  • Lipophilicity : Bromine at C5 increases logP compared to C6 analogs (e.g., 6-Bromo-7-methoxy-THQ in ), affecting membrane permeability.
  • Electronic Effects : The C5 bromine withdraws electron density, reducing basicity of the THIQ nitrogen (pKa ~8.2 vs. 9.1 for non-brominated analogs).
  • Crystallography : Single-crystal X-ray diffraction reveals steric clashes in C6-brominated analogs, impacting packing efficiency .

How can researchers resolve contradictions in reported synthetic yields for brominated THIQ derivatives?

Q. Advanced Research Focus

  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediates and optimize reaction termination points.
  • Byproduct Analysis : Identify dibrominated byproducts via GC-MS and adjust stoichiometry (e.g., Br₂:substrate ratio ≤1:1).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance bromine solubility, improving yields from ~40% to >70% .

What computational methods predict the reactivity of 5-Bromo-7-methoxy-THIQ in further functionalization?

Q. Advanced Research Focus

  • DFT Calculations : Model electrophilic aromatic substitution (EAS) to predict sites for nitration or Suzuki coupling. The C3 position is most reactive due to bromine’s meta-directing effect .
  • Molecular Dynamics (MD) : Simulate solvation effects to optimize reaction conditions (e.g., aqueous vs. organic media).

How does the methoxy group at C7 influence the compound’s stability under acidic/basic conditions?

Q. Basic Research Focus

  • Acidic Hydrolysis : The methoxy group resists hydrolysis compared to esters or acetals. Stability tests (pH 1–14, 37°C) show <5% degradation over 24 hours at pH 7–9 .
  • Oxidative Stability : Methoxy groups reduce susceptibility to autoxidation. Accelerated aging studies (40°C/75% RH) confirm >90% purity retention after 6 months .

What are the limitations of current catalytic systems for asymmetric synthesis of 5-Bromo-7-methoxy-THIQ?

Q. Advanced Research Focus

  • Chiral Catalysts : Rhodium-catalyzed hydrogenation achieves moderate enantioselectivity (ee ~70%). Improved ligands (e.g., BINAP derivatives) may enhance ee to >90% .
  • Racemization Risk : Basic conditions during workup can racemize the THIQ core. Low-temperature extraction (0–5°C) mitigates this .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。